

# historical context of 4-Bromomethcathinone as a novel psychoactive substance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromomethcathinone  
hydrochloride

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## An In-depth Technical Guide to 4-Bromomethcathinone (4-BMC)

For Researchers, Scientists, and Drug Development Professionals

### Executive Summary

4-Bromomethcathinone (4-BMC), a synthetic cathinone that emerged in the early 2010s, is a novel psychoactive substance (NPS) monitored by the European Union Drugs Agency (EUDA). Structurally related to methcathinone and mephedrone, 4-BMC primarily acts as a monoamine transporter substrate, eliciting the release of serotonin, dopamine, and norepinephrine. It also functions as a reuptake inhibitor for these neurotransmitters. This guide provides a comprehensive overview of the historical context, pharmacological profile, experimental protocols, and toxicological data related to 4-BMC, intended for a scientific audience. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.

### Historical Context and Emergence

4-Bromomethcathinone was first formally identified in Europe in a customs seizure in Finland in August 2011 and was officially notified as an NPS in September of that year.<sup>[1]</sup> Like many synthetic cathinones, it is a derivative of the naturally occurring stimulant found in the khat plant

(Catha edulis).[1] The substance is monitored by the EUDA as part of the EU Early Warning System on new psychoactive substances.[1][2][3]

Initially appearing on the illicit drug market in the early 2010s, the availability of 4-BMC saw a decline after China implemented controls on the substance in October 2015.[1][4] However, a resurgence in its availability on the European drug market has been noted, with significant increases in seizures reported.[1]

4-BMC is structurally characterized as 1-(4-bromophenyl)-2-(methylamino)propan-1-one.[1][4] It is a ring-substituted cathinone, closely related to other psychoactive substances such as methcathinone, 4-methylmethcathinone (mephedrone), and 3-bromomethcathinone.[1] Due to its psychoactive properties and potential for abuse, 4-BMC is a controlled substance in several countries, including the UK (Class B), Brazil (Class F2), and China.[4][5]

## Pharmacological Profile

4-Bromomethcathinone is a potent psychoactive compound that primarily targets the monoamine transporter systems, functioning as both a releasing agent and a reuptake inhibitor for serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4]

## Mechanism of Action at Monoamine Transporters

In vitro studies have demonstrated that 4-BMC acts as a substrate-type releaser at the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This means it is transported into the presynaptic neuron, which in turn triggers a reverse transport of the endogenous neurotransmitters from the neuron into the synaptic cleft. Concurrently, it inhibits the reuptake of these neurotransmitters, prolonging their presence in the synapse.

## Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of 4-Bromomethcathinone.

Table 1: Monoamine Transporter Release Activity of 4-Bromomethcathinone

Transporter	EC50 (nM) for Release
Dopamine Transporter (DAT)	67.8
Serotonin Transporter (SERT)	42.5
Norepinephrine Transporter (NET)	Potent Releaser (Specific EC50 not widely reported)

Table 2: Monoamine Transporter Reuptake Inhibition Activity of 4-Bromomethcathinone

Transporter	IC50 (nM) for Reuptake Inhibition
Dopamine Transporter (DAT)	>10,000 (weak inhibition)
Norepinephrine Transporter (NET)	~1,000-5,000
Serotonin Transporter (SERT)	~500-1,000

## Receptor Interactions

Beyond the monoamine transporters, 4-BMC has been shown to interact with the serotonin 2A (5-HT2A) receptor. However, detailed quantitative data on its binding affinity ( $K_i$ ) at this receptor is not consistently available in the scientific literature.

## Experimental Protocols

The characterization of 4-Bromomethcathinone's pharmacological profile has been achieved through various in vitro assays. The following sections detail the general methodologies employed in these studies.

### Monoamine Transporter Uptake Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit 50% of the uptake of a specific neurotransmitter by its transporter.

- Cell Lines: Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are commonly used.

- Methodology:
  - Cells are plated in multi-well plates and allowed to adhere.
  - The cells are washed with a Krebs-HEPES buffer.
  - A solution containing the test compound (4-BMC) at various concentrations is added to the wells and pre-incubated.
  - A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to each well.
  - The uptake reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 25°C).
  - The reaction is terminated by washing the cells with ice-cold buffer.
  - The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
  - IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the test compound.

## Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded neurotransmitter from synaptosomes or transfected cells.

- Preparation: Synaptosomes (sealed nerve terminals) are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).
- Methodology:
  - Synaptosomes are incubated with a radiolabeled neurotransmitter to allow for uptake.
  - The synaptosomes are then washed to remove any excess radiolabeled neurotransmitter.

- The pre-loaded synaptosomes are exposed to various concentrations of the test compound (4-BMC).
- The amount of radioactivity released into the supernatant is measured over time using a scintillation counter.
- EC50 values are determined by plotting the amount of neurotransmitter released against the log concentration of the test compound.

## Metabolism and Toxicology

### Metabolism

In vitro studies using human hepatocytes have identified the major metabolic pathways of 4-Bromomethcathinone. The primary routes of metabolism are:

- Ketoreduction: The ketone group on the beta-carbon of the propiophenone backbone is reduced to a secondary alcohol.
- N-demethylation: The methyl group is removed from the nitrogen atom of the amino group.

A study identified ten metabolites of 4-BMC, with the main transformations being combinations of these primary pathways.

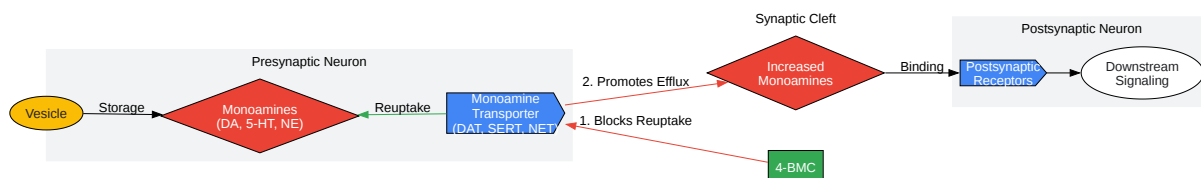
### Toxicology

Synthetic cathinones, including 4-BMC, are known to possess neurotoxic and cytotoxic properties. There is evidence to suggest that halogenated cathinones may be particularly neurotoxic to serotonergic neurons. However, comprehensive in vivo toxicological studies on 4-BMC are limited. The available safety data sheet for **4-bromomethcathinone hydrochloride** indicates the following LD50 values:

- Oral LD50: 500 mg/kg
- Dermal LD50: 1,100 mg/kg
- Inhalative LC50/4 h: 1.5 mg/l

## Visualizations

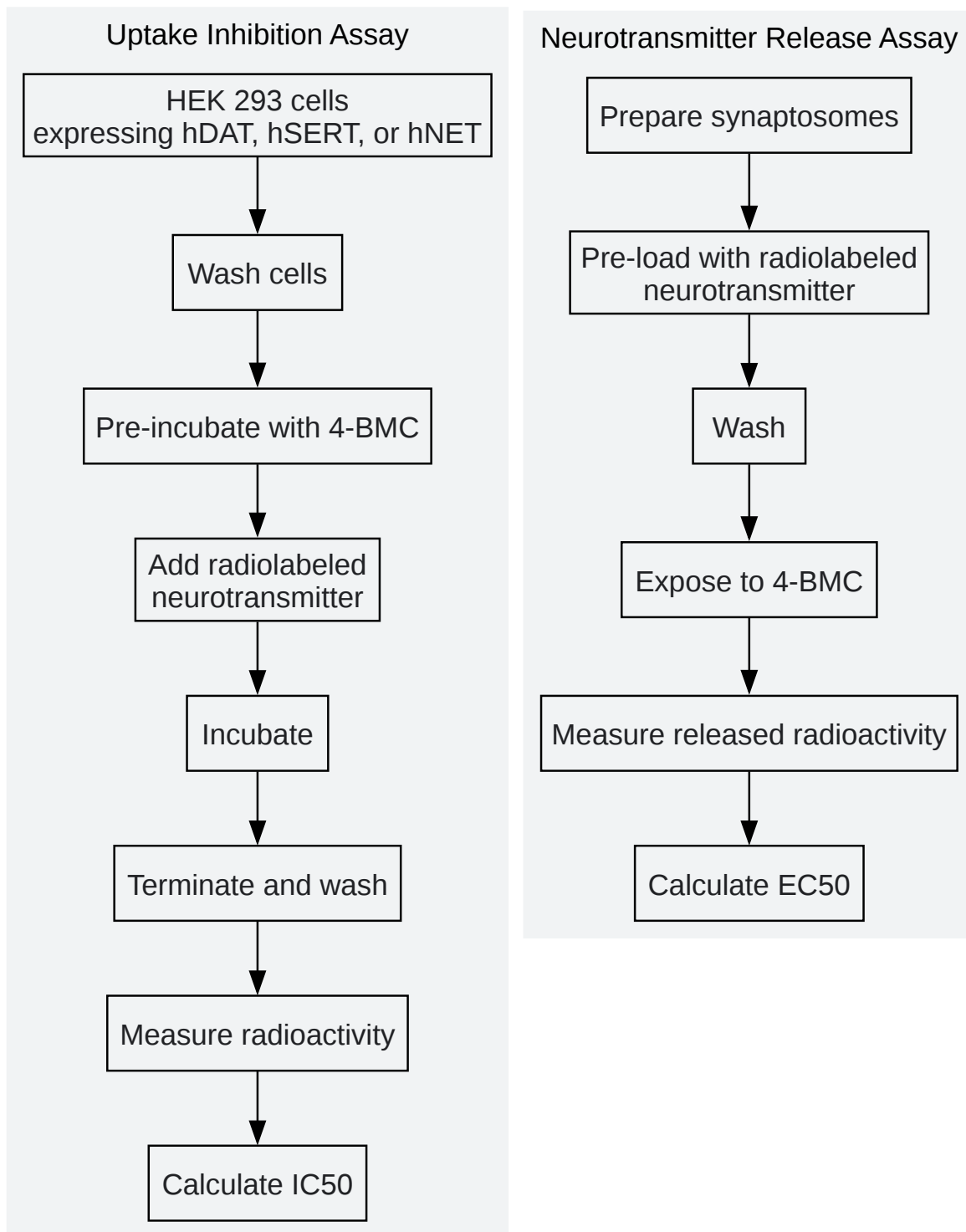
### Signaling Pathway of 4-Bromomethcathinone



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Caption: Mechanism of action of 4-BMC at the monoaminergic synapse.

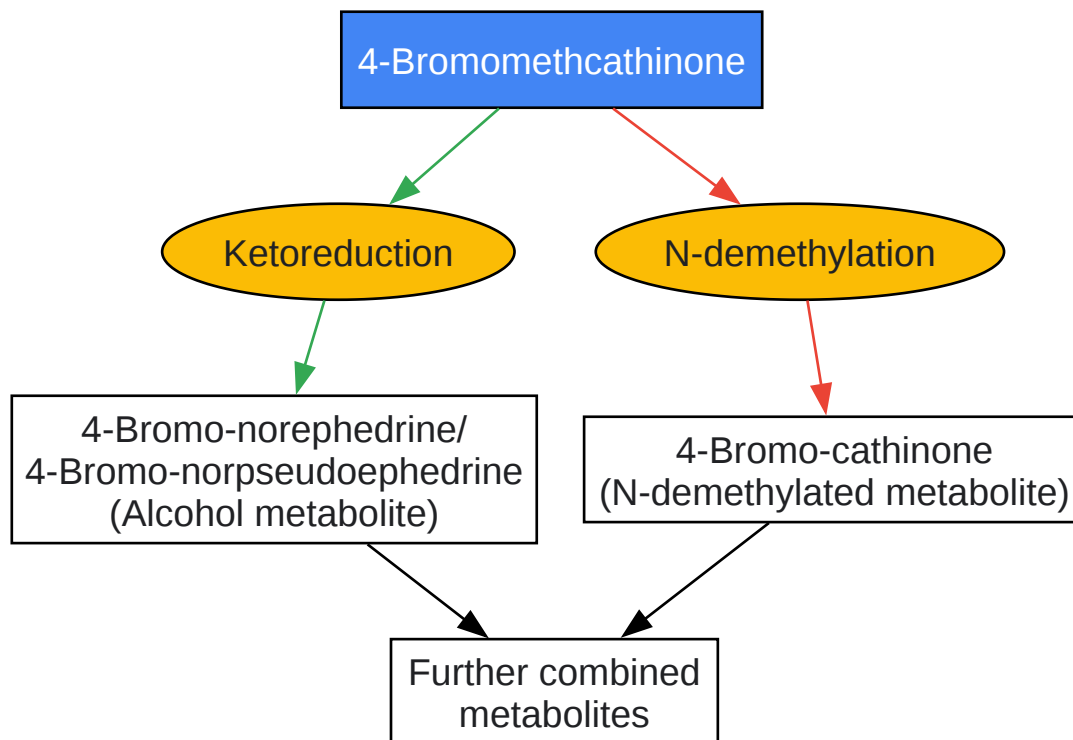
## Experimental Workflow for Monoamine Transporter Assays



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Caption: Workflow for in vitro monoamine transporter assays.

## Metabolic Pathway of 4-Bromomethcathinone



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Caption: Primary metabolic pathways of 4-Bromomethcathinone.

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- To cite this document: BenchChem. [historical context of 4-Bromomethcathinone as a novel psychoactive substance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586874#historical-context-of-4-bromomethcathinone-as-a-novel-psychoactive-substance]

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